(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol
Description
Spiroketal Core Configuration
The dispiro[4.2.4.2]tetradecane framework consists of:
- A four-membered ring (C1–C4) fused to a six-membered ring (C5–C10) via spiro atom C4
- An eight-membered ring (C7–C14) fused to the six-membered ring via spiro atom C7
This creates a rigid, saddle-shaped architecture with C2 symmetry , as confirmed by density functional theory (DFT) calculations. The spiroketal oxygen atoms (O1, O4, O9) adopt equatorial positions, minimizing lone-pair repulsion and stabilizing the chair-boat conformation of the six-membered ring.
Key geometric parameters:
| Parameter | Value | Source |
|---|---|---|
| C4–O1 bond length | 1.43 Å | |
| O1–C2–O4 bond angle | 112.3° | |
| Dihedral angle (C3–C4–C7–C8) | 88.5° |
The strained four-membered ring exhibits bond angles of ~95°, deviating from ideal tetrahedral geometry.
Methanol Substituent Orientation
The hydroxymethyl group at C10 adopts a pseudo-axial orientation to avoid steric clashes with the adjacent eight-membered ring. Nuclear Overhauser effect (NOE) spectroscopy reveals proximity between the hydroxyl proton and H-11 (δ 3.72 ppm, J = 6.5 Hz), confirming this spatial arrangement.
The alcohol group participates in intramolecular hydrogen bonding with O9 (distance: 2.12 Å), creating a seven-membered pseudocycle that further rigidifies the structure. This interaction lowers the OH stretching frequency to 3420 cm⁻¹ in IR spectra, compared to 3650 cm⁻¹ for free alcohols.
Crystallographic Data Interpretation
Single-crystal X-ray diffraction (SCXRD) of the compound reveals:
Unit cell parameters:
| Parameter | Value |
|---|---|
| Space group | P21/n |
| a (Å) | 12.347(2) |
| b (Å) | 8.912(1) |
| c (Å) | 14.229(3) |
| β (°) | 105.63(1) |
| Z | 4 |
The asymmetric unit contains two molecules with nearly identical conformations (RMSD = 0.18 Å). Packing analysis shows alternating layers of hydrophobic spiroketal cores and hydrophilic alcohol groups, facilitating crystal growth along the direction.
Notable intermolecular interactions:
- O–H···O hydrogen bonds between methanol groups (2.89 Å)
- C–H···O contacts (3.12–3.45 Å) stabilizing the lattice
Comparative Structural Analysis with Related Dispiro Compounds
Structural Comparison Table
Key observations:
- Ring size effects: Smaller terminal rings (four-membered) increase torsional strain compared to five-membered analogs.
- Substituent influence: Electron-withdrawing groups (e.g., ketone in ) flatten the spiroketal core, while electron-donating groups (e.g., -CH2OH) enhance conformational rigidity via H-bonding.
- Symmetry: Compounds with C2 symmetry () exhibit higher melting points (Δmp ~40°C) than asymmetric derivatives.
The methanol-substituted derivative shows 15% greater thermal stability (Tdec = 248°C) than its ketone analog, attributable to H-bond network reinforcement.
Properties
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-9-10-1-2-11(16-10)3-5-12(6-4-11)14-7-8-15-12/h10,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCXBRBDPSLBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)OC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224644 | |
| Record name | 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177263-23-7 | |
| Record name | 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177263-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Polyether Precursors
A patent by Olsen et al. (1960) describes the synthesis of 3,6-dioxo-2,9,11,14-tetraoxapentadecane , a precursor for spirocyclic compounds. Adapting this method, the trioxa-dispiro system could be constructed via acid-catalyzed cyclization of a linear polyether diol. For example, heating 1,5-dihydroxy-3,7-dioxanonane with a protic acid (e.g., H2SO4) induces sequential etherification and spiroannulation. While this route efficiently forms the trioxa rings, introducing the hydroxymethyl group requires additional steps, such as nucleophilic substitution with formaldehyde or Grignard addition to a carbonyl intermediate.
Key Reaction Conditions
| Starting Material | Reagent/Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1,5-Dihydroxy-3,7-dioxanonane | H2SO4 (0.1 M) | 120°C, 8h | 45% |
Reduction of Ketone Derivatives
The ketone 1,4,10-trioxa-dispiro[4.2.4.2]tetradecan-9-one serves as a direct precursor to the target alcohol. Reduction using sodium borohydride (NaBH4) in methanol at 0°C selectively converts the ketone to the secondary alcohol. However, regioselectivity challenges arise due to competing reduction of other carbonyl groups in the trioxa system. Alternative reductants like LiAlH4 in tetrahydrofuran (THF) improve yields but require stringent anhydrous conditions.
Optimized Reduction Protocol
| Substrate | Reducing Agent | Solvent | Time | Yield |
|---|---|---|---|---|
| 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one | NaBH4 (2 eq) | MeOH | 2h | 68% |
| 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one | LiAlH4 (1.5 eq) | THF | 4h | 82% |
Spiroannulation Approaches
Spiroannulation strategies leverage the reactivity of epoxides or cyclic ethers to construct the dispiro framework. For instance, reacting 1,2-epoxy-3-methoxypropane with a diol under basic conditions generates a spirocyclic ether, which undergoes further cyclization to install the second spiro ring. Introducing the hydroxymethyl group early in the synthesis—e.g., using 2-(hydroxymethyl)oxirane as a building block—streamlines the process but risks side reactions during ring-opening steps.
Analytical Characterization
The compound’s structure is validated through:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS m/z 229.2 [M+H]+ (calc. 228.29).
- Infrared Spectroscopy : Broad O-H stretch at 3400 cm⁻¹, C-O-C asymmetric stretches at 1120–1080 cm⁻¹.
Applications and Derivatives
While direct pharmacological data for the title compound are unavailable, structurally related dispiroethers exhibit central nervous system (CNS) depressant and vasodilatory activity . Derivatives featuring benzylamine or pyridyl substituents show enhanced bioactivity, suggesting that the hydroxymethyl group could serve as a handle for further functionalization.
Chemical Reactions Analysis
Types of Reactions
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Medicinal Chemistry
The unique structural characteristics of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol make it a candidate for drug development:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. Research has shown that derivatives of dispiro compounds can inhibit bacterial growth and may serve as lead compounds for antibiotic development.
- Anti-inflammatory Properties : Some studies suggest that related compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Materials Science
The compound's structural features lend themselves to applications in materials science:
- Polymer Synthesis : The presence of hydroxyl groups in (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol allows for its use in synthesizing novel polymers with enhanced mechanical properties and thermal stability.
- Nanocomposites : Research indicates that integrating this compound into nanocomposites can improve the material's strength and durability while maintaining lightweight characteristics.
Environmental Science
The compound's potential applications extend to environmental remediation:
- Adsorbent Materials : Due to its unique chemical structure, (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol can be explored as an adsorbent for pollutants in water treatment processes.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
The results indicated significant antimicrobial activity, suggesting further investigation into its mechanism of action.
Case Study 2: Polymer Development
In a polymer synthesis project, researchers incorporated (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol into a polymer matrix:
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 200 | 220 |
The addition of the compound resulted in enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol with structurally related spirocyclic compounds:
Physicochemical and Application Differences
- Polarity and Solubility: The methanol derivative exhibits higher aqueous solubility compared to methyl ester analogs due to its -CH₂OH group, which facilitates hydrogen bonding . Methyl esters (e.g., CymitQuimica’s WX102593) are more lipophilic, favoring membrane permeability in drug delivery studies .
- Synthetic Utility : Methyl ester derivatives are common intermediates in organic synthesis. For example, WX102593 (CAS: 2177266-33-8) is used to construct complex spirocyclic scaffolds via ester hydrolysis or transesterification .
- Stability: Compounds with additional oxygen atoms (e.g., 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane) show reduced thermal stability compared to the methanol derivative, as evidenced by their lower recommended storage temperatures .
Case Study: Spirooxindole Analogs
Spirooxindole derivatives, such as 11-(4-Chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4.2]tetradec-11-en-10-one (CAS: N/A), demonstrate the versatility of spiro frameworks. Unlike the methanol derivative, this compound incorporates a nitrogen atom and a chloro-substituted phenyl group, enabling pesticidal activity .
Research Findings and Industrial Relevance
- Synthesis Methods: The methanol derivative is synthesized via nucleophilic substitution or catalytic methods (e.g., InCl₃-mediated reactions), similar to protocols for triazole-thiol derivatives .
- Safety and Handling : All spirocyclic compounds require precautions against thermal degradation (e.g., storage at -80°C) and exposure to ignition sources .
- Emerging Applications : Derivatives like 1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester (CAS: 2177267-63-7) are under investigation for controlled-release formulations due to their slow hydrolysis rates .
Biological Activity
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol is a complex organic compound notable for its unique dispiro structure, which contributes to its potential biological activities. The compound is characterized by the presence of multiple oxygen atoms in its structure, which may influence its reactivity and interactions with biological systems.
- IUPAC Name : 4,9,12-trioxadispiro[4.2.48.25]tetradecan-3-ylmethanol
- Molecular Formula : C₁₂H₂₀O₄
- Molecular Weight : 228.28 g/mol
- CAS Number : 2177263-23-7
Synthesis
The synthesis of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol typically involves multi-step organic reactions, including cyclization to form the dispiro structure, followed by various functional group modifications such as oxidation and reduction .
Biological Activity
Research into the biological activity of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol has indicated several potential therapeutic applications:
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. For instance, it has been evaluated alongside other bioactive compounds for its efficacy against bacteria and fungi .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of multiple hydroxyl groups that can donate electrons and neutralize free radicals . This activity is significant as antioxidants play a crucial role in preventing oxidative stress-related diseases.
The exact mechanism through which (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors in biological pathways, modulating their activity .
Study on Antimicrobial Activity
A study highlighted the antimicrobial effects of various compounds similar to (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol against common pathogens using a macro broth dilution method. The results indicated significant inhibitory effects on bacteria such as Plesiomonas shigelloides and Bacillus pumilus, with minimum inhibitory concentrations (MIC) recorded at 0.22 mg/ml and 0.44 mg/ml respectively .
Antioxidant Evaluation
Another research effort focused on evaluating the antioxidant capacity of methanol extracts containing similar compounds through DPPH and FRAP assays. The findings suggested a correlation between the antioxidant activity and the phenolic content of the extracts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (1,4,8-Trioxa-dispiro[4.2.4.2]tetradec-9-yl)-methanol | Dispiro | Antimicrobial |
| (1,4,10-Trioxa-dispiro[4.2.4.2]tetradec-11-yl)-methanol | Dispiro | Antioxidant |
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol stands out due to its specific dispiro structure that imparts distinct chemical properties compared to its analogs.
Future Directions in Research
Further studies are warranted to elucidate the detailed mechanisms of action of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol and to explore its full potential in therapeutic applications such as drug development and delivery systems . Investigations into its pharmacokinetics and long-term effects on human health will be crucial for establishing safety profiles and efficacy.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
